molecular formula C17H21NO6S2 B12384313 CB2 receptor antagonist 2

CB2 receptor antagonist 2

Cat. No.: B12384313
M. Wt: 399.5 g/mol
InChI Key: MQAKIMARBOXTOV-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

CB2 receptor antagonist 2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Properties

Molecular Formula

C17H21NO6S2

Molecular Weight

399.5 g/mol

IUPAC Name

[5-[(Z)-(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] propane-1-sulfonate

InChI

InChI=1S/C17H21NO6S2/c1-5-8-26(21,22)24-14-9-12(6-7-13(14)23-4)10-15-16(19)18(11(2)3)17(20)25-15/h6-7,9-11H,5,8H2,1-4H3/b15-10-

InChI Key

MQAKIMARBOXTOV-GDNBJRDFSA-N

Isomeric SMILES

CCCS(=O)(=O)OC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C(C)C)OC

Canonical SMILES

CCCS(=O)(=O)OC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)C(C)C)OC

Origin of Product

United States

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